InsB 9-23 -

InsB 9-23

Catalog Number: EVT-243109
CAS Number:
Molecular Formula: C₇₂H₁₁₆N₂₀O₂₂S₁
Molecular Weight: 1645.90
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
InsB (9-23) is an insulin B-chain peptide that binds to a class II histocompatibility complex (MHC) allele called I-Ag7. InsB (9-23) can be used to treat a number of autoimmune related diseases like Type 1 diabetes.
Source and Classification

InsB 9-23 is classified as an immunogenic peptide that is involved in the presentation of insulin-derived antigens to T cells. Its relevance extends to the study of autoimmune responses in conditions like Type 1 diabetes, where autoreactive T cells target insulin-producing beta cells in the pancreas . The peptide is synthesized through various methods, including solid-phase peptide synthesis, allowing for precise control over its structure and modifications.

Synthesis Analysis

Methods

The synthesis of InsB 9-23 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents to facilitate the formation of peptide bonds.
  2. Sequential Coupling: The activated amino acids are added one at a time in a specific order corresponding to the desired sequence of InsB 9-23.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Technical Details

The synthesis can be optimized by modifying reaction conditions such as temperature, solvent choice, and coupling times. Additionally, protecting groups are used during synthesis to prevent unwanted reactions at specific functional groups on the amino acids.

Molecular Structure Analysis

Structure

The molecular structure of InsB 9-23 consists of a linear sequence of amino acids: Ile-Val-Glu-Gly-Ala-Ala-Gly-Gly-Gly. Its specific sequence contributes to its binding affinity for MHC class II molecules and subsequent T-cell receptor recognition.

Data

The molecular weight of InsB 9-23 is approximately 1,200 Da, with a formula represented as C45H66N12O12C_{45}H_{66}N_{12}O_{12}. Structural studies utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy have provided insights into its conformation and binding interactions with MHC molecules .

Chemical Reactions Analysis

Reactions

InsB 9-23 participates in several biochemical reactions primarily related to immune activation. Upon binding to MHC class II molecules on antigen-presenting cells, it triggers T cell activation through specific receptor interactions.

Technical Details

The binding process involves:

  • Formation of Peptide-MHC Complexes: InsB 9-23 binds to MHC class II molecules, forming stable complexes.
  • T Cell Activation: These complexes are recognized by CD4+ T cells, leading to their activation and proliferation. This process is critical in understanding autoimmune responses where autoreactive T cells may attack pancreatic beta cells .
Mechanism of Action

Process

The mechanism by which InsB 9-23 exerts its effects involves several steps:

  1. Binding: The peptide binds to the MHC class II molecule on antigen-presenting cells.
  2. Presentation: The MHC-peptide complex is presented on the cell surface.
  3. Recognition: CD4+ T cells recognize the complex through their T cell receptors (TCRs), leading to activation.
  4. Cytokine Release: Activated T cells release cytokines that can promote inflammation or modulate immune responses.

Data

Research indicates that variations in the presentation of InsB 9-23 can lead to different immune outcomes, influencing the progression or prevention of autoimmune diseases like Type 1 diabetes .

Physical and Chemical Properties Analysis

Physical Properties

InsB 9-23 is a hydrophilic peptide with a high solubility in aqueous solutions due to its charged side chains. It typically exists as a white powder when lyophilized.

Chemical Properties

Key chemical properties include:

  • Stability: The peptide exhibits stability under physiological conditions but can be susceptible to degradation by proteolytic enzymes.
  • pH Sensitivity: Its solubility and stability may vary with changes in pH, which can affect its interaction with MHC molecules.

Relevant data suggest that modifications to enhance stability or binding affinity are areas of ongoing research .

Applications

Scientific Uses

InsB 9-23 has several applications in scientific research:

  • Immunotherapy Development: It serves as a model for developing targeted therapies for autoimmune diseases by modulating immune responses.
  • Vaccine Research: The peptide's ability to elicit specific T cell responses makes it valuable in vaccine development aimed at preventing or treating Type 1 diabetes.
  • Diagnostic Tools: It can be utilized in assays to measure autoreactive T cell responses in patients with autoimmune conditions .
Immunopathogenesis of InsB:9-23 in Type 1 Diabetes (T1D)

Role as a Core Autoantigen in Beta-Cell Destruction

InsB:9-23 (SHLVEALYLVCGERG) represents a critical 15-amino acid epitope within the insulin B-chain that serves as a primary target in T1D pathogenesis. As the only β-cell-specific autoantigen, insulin and particularly the InsB:9-23 epitope are central to the initial autoimmune cascade. In both non-obese diabetic (NOD) mice and humans with T1D, this region demonstrates exceptional immunodominance: over 90% of anti-insulin T-cell clones in NOD mice target this single epitope [4] [6]. The sequence conservation across species underlines its fundamental role in disease initiation, with immunization studies confirming its capacity to induce autoantibodies and insulitis in murine models [6].

The temporal emergence of autoimmunity against InsB:9-23 positions it as a pivotal early marker in T1D progression. Insulin autoantibodies (IAAs) targeting this epitope frequently appear years before clinical onset, showing particularly high prevalence in early-onset T1D and correlating strongly with progression rates from prediabetes to overt disease [4]. Critically, InsB:9-23-specific T cells have been isolated directly from pancreatic islets and peripheral blood of T1D patients, confirming their pathogenic role in human disease [4] [8]. Longitudinal studies reveal that immune responses against this epitope precede reactivity against other islet autoantigens like GAD65, IA-2, and ZnT8, suggesting InsB:9-23 may initiate the antigen spreading phenomenon characteristic of progressive β-cell autoimmunity [4].

Table 1: Key Autoimmune Targets in Type 1 Diabetes

AutoantigenEpitopePrevalence in Early T1DRole in Disease Initiation
InsulinInsB:9-23High (especially early-onset)Primary target; initiates spreading
GAD65MultipleModerateSecondary response
IA-2MultipleModerate/LateSecondary response
ZnT8MultipleModerateSecondary response

HLA-DQ8-Restricted Presentation and CD4+ T-Cell Activation Dynamics

The presentation of InsB:9-23 within the peptide-binding groove of HLA-DQ8 (DQA10301/DQB10302) constitutes a fundamental mechanism in T1D pathogenesis. This HLA molecule, carried by >50% of T1D patients, exhibits structural features that facilitate autoimmune T-cell responses [2] [7]. The shallow, positively charged peptide-binding groove of HLA-DQ8 preferentially accommodates InsB:9-23 through specific interactions: the glutamic acid at position 13 (E13) engages arginine at position 52α of HLA-DQ8 (R52α) in the P1 pocket, while tyrosine at position 16 (Y16) anchors into the deep P4 pocket [3] [7]. These interactions create a stable tri-molecular complex (TCR/HLA/peptide) that activates CD4+ T-cells.

Biochemical analyses reveal that the stability of the InsB:9-23/HLA-DQ8 complex significantly influences thymic selection and peripheral T-cell activation. The relatively unstable binding may allow escape of autoreactive T-cells from thymic negative selection [2]. Post-translational modifications of the peptide, including deamidation or hybrid insulin peptide (HIP) formation, can enhance stability and immunogenicity. Notably, the substitution of arginine at position 22 with glutamic acid (InsB:9-23R22E) creates a negatively charged C-terminus that increases binding stability to HLA-DQ8 and significantly potentiates T-cell activation compared to the native peptide [2] [4].

Adoptive transfer experiments provide direct evidence of pathogenicity: HLA-DQ8-restricted InsB:9-23-specific CD4+ T-cells isolated from T1D patients can transfer diabetes to HLA-DQ8-transgenic mice [7] [8]. Once activated, these T-cells drive β-cell destruction through multiple mechanisms, including cytokine release (IFN-γ, IL-1β, TNF-α), recruitment of cytotoxic CD8+ T-cells, and help for autoreactive B-cell antibody production. The discovery that retro-inverso D-peptides (RI-D-peptides) specifically blocking InsB:9-23 binding to HLA-DQ8 can prevent T-cell activation in vitro and in vivo further confirms the centrality of this interaction [3] [8]. These RI-D-peptides (e.g., RI-EXT, RI-CT) occupy the HLA-DQ8 groove but cannot activate TCRs due to their D-amino acid configuration, effectively suppressing proinflammatory cytokine production (IL-2, IFN-γ) and lymphocyte proliferation in humanized mouse models and human peripheral blood mononuclear cells (PBMCs) from recent-onset T1D patients [3] [7] [8].

Table 2: InsB:9-23 Interaction with HLA-DQ8

Structural FeatureInteraction with InsB:9-23Functional Consequence
P1 Pocket (Polar)Glutamic Acid (E13) binds R52αStabilizes complex; critical for immunogenicity
P4 Pocket (Deep)Tyrosine (Y16) anchoringEnhances binding affinity
P9 Pocket (Positively charged)Prefers negative C-terminusR22E substitution increases stability and T-cell activation
Overall groove stabilitySuboptimal for native peptideFavors thymic escape of autoreactive T-cells

Molecular Mimicry and Cross-Reactivity with Microbial and Hybrid Peptides

Molecular mimicry represents a significant environmental trigger mechanism in InsB:9-23-directed autoimmunity. Computational analyses of microbial proteomes identified 47 peptides with >50% sequence homology to InsB:9-23, with 17 demonstrating critical residue matches [1] [4] [9]. Among these, the hypoxanthine phosphoribosyltransferase (hprt₄–₁₈) peptide from the gut commensal Parabacteroides distasonis (strains 33B and D13) exhibits remarkable cross-reactivity. This bacterial mimic activates both human T-cell clones from T1D patients and NOD mouse T-cell hybridomas specific for InsB:9-23 at levels comparable to the native insulin peptide [1] [4]. Immunization studies confirmed immune cross-reactivity, with P. distasonis-colonized NOD mice showing accelerated diabetes onset, increased pancreatic infiltration of macrophages, dendritic cells, and destructive CD8+ T-cells, alongside decreased FoxP3+ regulatory T-cells [1] [4] [9].

Human microbiome data from the longitudinal DIABIMMUNE study provides clinical relevance to these experimental findings. Children harboring gut microbiomes encoding the P. distasonis hprt₄–₁₈ peptide displayed significantly higher seroconversion rates (development of ≥2 autoantibodies) compared to those without this bacterial mimic [4] [9]. Western blot analyses further detected P. distasonis-reacting antibodies in sera from both colonized NOD mice and human T1D patients, suggesting sustained immune exposure to this mimic [4]. Adoptive transfer of splenocytes from P. distasonis-treated mice to NOD/SCID recipients enhanced the diabetic phenotype, directly implicating this commensal bacterium in disease pathogenesis through molecular mimicry of InsB:9-23 [1].

Beyond microbial mimics, post-translationally modified hybrid insulin peptides (HIPs) formed through fusion of insulin fragments with other β-cell peptides represent another source of cross-reactive epitopes. Chromogranin A (ChgA) or islet amyloid polypeptide (IAPP) fragments fused to InsB:9-23 derivatives can acquire negatively charged C-termini that stabilize binding within the positively charged P9 pocket of HLA-DQ8/I-Ag7 [2]. These modified peptides demonstrate significantly enhanced immunogenicity compared to unmodified InsB:9-23, potentially explaining how autoreactive T-cells escaping thymic selection become activated upon encountering these neoepitopes in pancreatic tissue. The discovery of both microbial mimics and HIPs underscores the complex landscape of cross-reactive antigens that can initiate or amplify InsB:9-23-directed autoimmunity through molecular mimicry mechanisms.

Table 3: Cross-Reactive Peptides with InsB:9-23

Peptide TypeExampleOriginCross-Reactivity EvidencePathogenic Effect
Microbial Mimichprt₄–₁₈Parabacteroides distasonisActivates human and mouse InsB:9-23-specific T-cellsAccelerates diabetes in colonized NOD mice
HIP (Fusion peptide)InsB:9-23-ChgA fusionβ-cell (Post-translational modification)Enhanced immunogenicity vs native peptideActivates T-cells escaping thymic selection
Viral/Bacterial Homologs16 peptides identifiedVarious microbesHomology but limited cross-reactivityPathogenic potential unconfirmed

Properties

Product Name

InsB 9-23

Molecular Formula

C₇₂H₁₁₆N₂₀O₂₂S₁

Molecular Weight

1645.90

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.